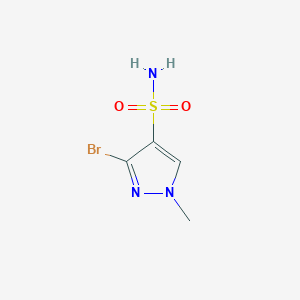

3-bromo-1-methyl-1H-pyrazole-4-sulfonamide

Description

Significance of the Pyrazole (B372694) and Sulfonamide Moieties in Chemical Biology Research

The pyrazole and sulfonamide moieties are two of the most important pharmacophores in drug discovery, each contributing to the biological activity of a vast number of therapeutic agents. acs.orgnih.gov

The pyrazole is a five-membered aromatic heterocyclic ring containing two adjacent nitrogen atoms. acs.orgnih.gov This structure provides a rigid scaffold that can be readily functionalized, allowing chemists to orient pharmacophoric groups in specific spatial arrangements to interact with biological targets. rsc.org Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. rsc.orgnih.gov The metabolic stability of the pyrazole ring is another key feature that makes it attractive for drug design. rsc.org

The sulfonamide group (-S(=O)₂NH-) is a cornerstone of medicinal chemistry, most famously associated with the first class of effective antibacterial drugs, the sulfa drugs. nih.gov Beyond its antimicrobial properties, the sulfonamide functional group is a versatile component in drug design. It is a key feature in drugs targeting various conditions, including diuretics, anticonvulsants, and hypoglycemic agents. mdpi.com A primary reason for its broad utility is its ability to act as a zinc-binding group, making it a highly effective inhibitor of metalloenzymes, most notably carbonic anhydrases. nih.govnih.gov

The combination of these two moieties in a single molecule, as seen in the pyrazole-4-sulfonamide scaffold, creates a hybrid structure with the potential for diverse and potent biological activities. acs.org Researchers often synthesize such hybrid compounds to explore synergistic effects or to target multiple biological pathways simultaneously. mdpi.com

Historical Context of Pyrazole-Containing Compounds in Academic Drug Discovery Programs

The history of pyrazole in chemistry began in 1883 when German chemist Ludwig Knorr first gave the structure its name. acs.orgnih.gov Early research focused on the synthesis and chemical properties of this novel heterocyclic system. However, the therapeutic potential of pyrazole derivatives soon became apparent. One of the earliest successful pyrazole-based drugs was Antipyrine (Phenazone), synthesized in the 1880s, which was widely used as an analgesic and antipyretic.

The 20th century saw the expansion of pyrazole chemistry into various therapeutic areas. The discovery of pyrazole-containing compounds with anti-inflammatory properties was a significant milestone, culminating in the development of drugs like Phenylbutazone. The latter half of the century and the early 21st century witnessed a surge in the development of highly selective and potent pyrazole-based drugs. A landmark example is Celecoxib (Celebrex), a selective COX-2 inhibitor, which became a blockbuster drug for treating arthritis and inflammation. nih.gov

More recently, pyrazole derivatives have been successfully developed as targeted cancer therapies (e.g., Crizotinib, an ALK and ROS1 inhibitor) and treatments for other complex diseases, solidifying the pyrazole nucleus as a "privileged scaffold" in modern drug discovery. nih.govnih.gov

Overview of Research on Substituted Pyrazole-4-sulfonamide Scaffolds

Academic and industrial research into substituted pyrazole-4-sulfonamide scaffolds is driven by the promise of discovering novel therapeutic agents. The core structure allows for substitution at multiple positions on the pyrazole ring and on the sulfonamide nitrogen, creating large libraries of compounds for biological screening. nih.gov

A primary focus of this research has been in oncology. Numerous studies have reported the synthesis of pyrazole-4-sulfonamide derivatives and their evaluation as antiproliferative agents against various cancer cell lines. acs.orgresearchgate.nettsijournals.com For instance, certain derivatives have shown moderate to excellent activity against cell lines such as rat brain tumors (C6) and human cancer cells. researchgate.net

Another major area of investigation is in the field of enzyme inhibition. Given the sulfonamide moiety's propensity to bind zinc, many pyrazole-sulfonamide derivatives have been designed and synthesized as inhibitors of carbonic anhydrases (CAs). nih.govrsc.orgmdpi.com Different isoforms of this enzyme are implicated in diseases like glaucoma and certain types of cancer, making selective inhibitors highly sought after. rsc.orgmdpi.com Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazole ring can significantly influence the potency and isoform selectivity of these inhibitors. rsc.orgresearchgate.net

Furthermore, this scaffold has been explored for other biological activities, including antimicrobial and anti-inflammatory effects. mdpi.comnih.gov The general synthetic route often involves the preparation of a pyrazole-4-sulfonyl chloride intermediate, which is then reacted with a variety of amines to generate the final sulfonamide derivatives. acs.orgnih.gov

Below is a table summarizing selected research findings on various substituted pyrazole-sulfonamide derivatives, highlighting the diversity of their biological targets.

| Compound Scaffold | Substituents | Biological Target/Activity | Key Findings (e.g., IC₅₀) |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide | N-phenethyl derivatives | Antiproliferative (U937 cells) | Select compounds showed IC₅₀ values in the micromolar range. nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | Various aryl groups | Carbonic Anhydrase (hCA I, II, IX, XII) | Showed interesting inhibition activity towards cytosolic isoforms hCA I and II. nih.gov |

| 3,4,5-trisubstituted pyrazole-sulfonamide | Thien-2-yl group | 15-Lipoxygenase (15-LOX) inhibitor | Potent inhibition with IC₅₀ values in the nanomolar range (e.g., 4 nM). researchgate.net |

| 4,5-dihydro-1H-pyrazole-1-yl benzenesulfonamide | Hydroxyphenyl and substituted phenyl groups | Carbonic Anhydrase (hCA II, IX, XII) | Submicromolar inhibition observed; substitutions influenced isoform selectivity. rsc.org |

| Pyrazole-sulfonamide hybrids | Pyridine (B92270) moiety | Carbonic Anhydrase IX (CA IX) | Designed as dual-tail inhibitors mimicking known CA IX inhibitors. |

This table is for illustrative purposes and represents a selection of findings from the broader research field.

Research Objectives for 3-bromo-1-methyl-1H-pyrazole-4-sulfonamide and its Derivatives

While specific studies on this compound are not prominent, the research objectives for this compound and its potential derivatives can be inferred from the broader investigation into the pyrazole-4-sulfonamide scaffold.

A primary objective would be to utilize This compound as a versatile chemical intermediate . The bromine atom at the 3-position is a particularly useful functional group for synthetic chemists. It can be readily replaced or modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of a wide array of different chemical groups. This would enable the creation of a diverse library of novel molecules built upon the 1-methyl-1H-pyrazole-4-sulfonamide core.

A second major objective is the exploration of structure-activity relationships (SAR) . By systematically modifying the molecule at the 3-position (by replacing the bromine) and at the sulfonamide nitrogen, researchers can probe how these changes affect the compound's biological activity. This systematic approach is crucial for optimizing potency against a specific biological target and for improving drug-like properties such as solubility and metabolic stability. nih.gov

Finally, a key objective would be the identification of novel biological targets . By screening libraries of derivatives derived from this compound against a wide range of assays, researchers aim to discover new inhibitors for enzymes (like kinases, lipoxygenases, or proteases) or modulators for receptors that are implicated in disease. nih.govnih.govresearchgate.net The unique combination of the pyrazole core, the methyl and bromo substituents, and the sulfonamide group provides a distinct chemical entity that could exhibit novel and selective interactions with biological macromolecules.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVIFKSBMLBTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 1 Methyl 1h Pyrazole 4 Sulfonamide and Its Analogues

Strategies for Pyrazole (B372694) Core Synthesis

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available for its construction. These strategies often focus on creating the five-membered ring from acyclic precursors.

Cyclization reactions are the most traditional and widely employed methods for synthesizing the pyrazole core. The classic Knorr pyrazole synthesis, first reported in 1883, involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govjk-sci.com This approach is a simple and rapid way to obtain polysubstituted pyrazoles. nih.gov The reaction proceeds by the initial formation of a hydrazone or hemiaminal intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com

Variations of this method utilize other 1,3-dielectrophilic compounds as starting materials. These include:

Acetylenic Ketones: The reaction of hydrazine derivatives with acetylenic ketones has been a known route to pyrazoles for over a century. nih.gov

α,β-Unsaturated Carbonyls: Compounds such as vinyl ketones can react with hydrazines to form the pyrazole ring. nih.govmdpi.com When the vinyl ketone also possesses a leaving group, it facilitates the final aromatization step. nih.gov

In Situ Generation of Precursors: Modern adaptations allow for the in situ synthesis of the 1,3-diketone from a ketone and an acid chloride, which is then immediately reacted with hydrazine in a one-pot process, expanding the accessibility to previously challenging pyrazole structures. mdpi.com

The choice of reactants and conditions can influence the regioselectivity of the reaction, particularly when using unsymmetrical 1,3-dicarbonyl compounds, which can potentially lead to isomeric products. nih.govresearchgate.net

Table 1: Examples of Cyclization Reactions for Pyrazole Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type | Reference |

| 1,3-Diketone | Hydrazine Derivative | Acidic medium, N,N-dimethylacetamide | Polysubstituted pyrazole | nih.gov |

| Acetylenic Ketone | Hydrazine Derivative | N/A | Substituted pyrazole | nih.gov |

| α,β-Alkynic Aldehyde | Hydrazine | Phenylselenyl chloride | 4-(Phenylselanyl)pyrazole | mdpi.com |

| Ketone + Acid Chloride | Hydrazine | N/A (One-pot) | Substituted pyrazole | mdpi.com |

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient synthesis of complex molecules like polyfunctional pyrazoles. beilstein-journals.orgnih.gov MCRs involve combining three or more starting materials in a single reaction vessel to form a final product that incorporates portions of all reactants, adhering to the principles of pot, atom, and step economy. mdpi.com This approach avoids the need to isolate intermediates, saving time, resources, and reducing waste. ut.ac.ir

Several MCRs have been developed for pyrazole synthesis:

A three-component reaction of vinyl azides, aldehydes, and tosylhydrazine in the presence of a base can produce 3,4,5-trisubstituted 1H-pyrazoles with good to excellent yields. organic-chemistry.orgacs.org

A four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303) is commonly used to generate highly substituted pyranopyrazoles, a fused pyrazole derivative. ut.ac.irnih.gov

Diazo compounds, generated in situ from aldehydes and tosylhydrazines, can be used in a 1,3-dipolar cycloaddition with alkynes to furnish pyrazoles in a multicomponent fashion. nih.gov

These reactions often tolerate a wide range of functional groups, making them highly versatile for creating diverse libraries of pyrazole derivatives. organic-chemistry.orgacs.org

Table 2: Selected Multicomponent Reactions for Pyrazole Synthesis

| Components | Catalyst/Solvent | Product Type | Reference |

| Vinyl azide, Aldehyde, Tosylhydrazine | NaOH / DMF | 3,4,5-Trisubstituted 1H-pyrazole | organic-chemistry.org |

| Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Preheated Fly-Ash / Water | Dihydropyrano[2,3-c]pyrazole | ut.ac.ir |

| Aldehyde, 1,3-Dicarbonyl, Diazo compound | N/A | Polyfunctional pyrazole | organic-chemistry.org |

| Enaminones, Hydrazines, CBr₄ | Photocatalyst | Bromo-substituted pyrazole | organic-chemistry.org |

The mechanism of pyrazole ring formation, particularly from 1,3-dicarbonyls and hydrazines, is generally understood to proceed through several key steps. The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the dicarbonyl compound. jk-sci.com

A plausible mechanistic pathway involves:

Initial Condensation: The reaction between the hydrazine and one carbonyl group forms a hydrazone or a hemiaminal intermediate. mdpi.comsci-hub.se

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. sci-hub.se This ring-closing step leads to a non-aromatic, five-membered heterocyclic intermediate, such as a 5-hydroxy-Δ2-pyrazoline. researchgate.net

Dehydration: The final step is the elimination of a water molecule (dehydration) from this intermediate to yield the stable, aromatic pyrazole ring. jk-sci.comresearchgate.net

The regiochemical outcome of the reaction with unsymmetrical dicarbonyls is determined by which carbonyl group is attacked first. This can be influenced by steric and electronic factors of the substituents on the dicarbonyl compound and the hydrazine derivative. beilstein-journals.org Semi-empirical calculations have suggested that the dehydration of pyrazolidine (B1218672) intermediates can kinetically control which isomer is ultimately formed. researchgate.net In multicomponent reactions, the mechanism can be more complex, involving cascade sequences such as Knoevenagel condensation, Michael addition, and subsequent cyclization. beilstein-journals.org

Functionalization at the Pyrazole-4-position: Sulfonamide Introduction

Once the pyrazole core is formed, the next critical step is the introduction of the sulfonamide group at the C4 position. This is typically a two-step process involving the formation of a pyrazole sulfonyl chloride intermediate, followed by its reaction with an amine source.

Direct sulfonylation of the pyrazole ring is an effective method for introducing the sulfonyl group. The C4 position of the pyrazole ring is susceptible to electrophilic substitution. ijraset.com A common and powerful reagent for this transformation is chlorosulfonic acid (ClSO₃H). nih.gov

The reaction typically involves adding the pyrazole compound to a solution of chlorosulfonic acid, often in a solvent like chloroform, at a controlled temperature. nih.gov After the initial sulfonation to form a pyrazole-4-sulfonic acid, the reaction mixture is often treated with thionyl chloride (SOCl₂). nih.gov The addition of thionyl chloride converts the sulfonic acid intermediate into the more reactive pyrazole-4-sulfonyl chloride. This two-step, one-pot procedure is highly efficient for producing the key sulfonyl chloride intermediate in high yield. nih.govacs.org

The pyrazole-4-sulfonyl chloride is the essential precursor for the final sulfonamide. Besides the direct sulfonylation with chlorosulfonic acid, other methods have been developed for its synthesis.

One alternative strategy begins with a pyrazole derivative that has a thio-substituent, such as a benzylthio group, at the 4-position. This substituted pyrazole can be synthesized via cyclization of a corresponding precursor like 2-(benzylthio)malonaldehyde with a hydrazine. nih.govresearchgate.net The subsequent step is an oxidative chlorination of the thioether group. This transformation selectively converts the benzylthio group into the desired sulfonyl chloride functionality, providing an effective route to diverse pyrazole-4-sulfonyl chlorides that may not be accessible through other methods. nih.govresearchgate.net

Once the 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride is obtained, it is converted to the final sulfonamide product. This is achieved through a standard nucleophilic substitution reaction where the sulfonyl chloride is treated with ammonia (B1221849) (to give the primary sulfonamide) or a primary/secondary amine. acs.orgresearchgate.net

Reaction of Pyrazole Sulfonyl Chlorides with Amine Derivatives

The formation of the sulfonamide moiety is a cornerstone in the synthesis of this class of compounds. The most direct method involves the reaction of a pyrazole-4-sulfonyl chloride intermediate with a primary or secondary amine. This reaction is a classic nucleophilic substitution at the sulfonyl sulfur atom.

The process is typically carried out in an inert solvent, such as dichloromethane (B109758), in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov Common bases include organic amines like diisopropylethylamine or triethylamine. The reaction proceeds by the amine's nitrogen atom attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond. nih.govnih.gov Two series of pyrazole-4-sulfonamide derivatives, 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, have been synthesized by reacting the corresponding pyrazole sulfonyl chloride with various 2-phenylethylamine derivatives. nih.gov

The reaction conditions are generally mild, often proceeding at room temperature over several hours to ensure complete conversion. nih.gov The versatility of this method allows for the introduction of a wide array of substituents on the sulfonamide nitrogen, enabling the synthesis of a diverse library of analogues. The choice of amine is critical in defining the final properties of the molecule.

| Pyrazole Sulfonyl Chloride | Amine Derivative | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-phenylethylamine | Diisopropylethylamine | Dichloromethane | Good | nih.gov |

| 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | Various 2-phenylethylamine derivatives | Diisopropylethylamine | Dichloromethane | Good | nih.gov |

| Substituted benzene (B151609) sulfonyl chlorides | Ampyrone | Not specified | Not specified | Good | nih.gov |

Bromination and Methylation Strategies on the Pyrazole Ring

Achieving the specific 3-bromo-1-methyl substitution pattern on the pyrazole ring requires precise control over reaction regioselectivity. The electronic nature of the pyrazole ring and the influence of existing substituents dictate the outcome of these electrophilic substitution and alkylation reactions.

The bromination of a pyrazole ring is an electrophilic aromatic substitution reaction. The position of bromination is directed by the substituents already present on the ring. For a 1-methyl-1H-pyrazole, the C4 position is generally the most electron-rich and sterically accessible, making it the primary site for electrophilic attack. However, to achieve bromination at the C3 position, a multi-step synthesis or a different strategy is often required, potentially involving the synthesis of the pyrazole ring with the bromine atom already in place or using directing groups.

A common and effective reagent for the regioselective bromination of various heterocyclic compounds is N-bromosuccinimide (NBS). mdpi.com The reaction is often performed in a solvent like acetonitrile (B52724) or dichloromethane. The selectivity of NBS can be very high, often affording a single major product. mdpi.com For instance, the bromination of certain 4-substituted 1H-indazoles with NBS has been shown to occur selectively at the C7 position in high yields. semanticscholar.org This highlights the ability to achieve high regioselectivity in azole systems based on the specific substrate and reaction conditions.

The N-methylation of pyrazoles presents a significant challenge due to the presence of two adjacent nitrogen atoms, which can lead to a mixture of N1 and N2 regioisomers. Traditional methylating agents like methyl iodide or dimethyl sulfate (B86663) often provide poor selectivity. acs.org

To overcome this, highly selective methods have been developed. One advanced technique utilizes sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgresearcher.life These reagents preferentially alkylate the more sterically accessible N1 position. The bulky silyl (B83357) group is subsequently removed through protodesilylation using a fluoride (B91410) source, yielding the N1-methyl pyrazole with high regioselectivity. acs.org This method has achieved N1/N2 regioisomeric ratios ranging from 92:8 to greater than 99:1 for a variety of pyrazole substrates. acs.orgresearcher.life Even for 4-bromo-substituted pyrazoles, high selectivity (93:7) is maintained despite the steric bulk of the bromine atom. acs.org

Another approach involves the use of dimethyl carbonate, an environmentally friendly reagent, which can methylate nitrogen-containing heterocycles at elevated temperatures (110–170°C) without the need for a catalyst or solvent. researchgate.net More conventional methods, such as using methyl iodide with a base like potassium tert-butoxide in a solvent like THF, are also employed, though selectivity can be a concern depending on the pyrazole's substitution pattern. acs.org

| Methylating Agent | Conditions | Selectivity (N1:N2 ratio) | Advantages | Reference |

|---|---|---|---|---|

| α-halomethylsilanes | Base, then TBAF/H₂O | 92:8 to >99:1 | High regioselectivity, good yields | acs.orgresearcher.life |

| Methyl Iodide / K₂CO₃ | DMF, rt | Variable, can produce mixtures | Common, readily available reagents | nih.gov |

| Methyl Iodide / K-tert-butoxide | THF, 25-30 °C | Substrate dependent | Strong base system | acs.org |

| Dimethyl Carbonate | 110-170 °C, neat | Substrate dependent | "Green" reagent, no catalyst needed | researchgate.net |

Derivatization and Analog Synthesis of 3-bromo-1-methyl-1H-pyrazole-4-sulfonamide

The 3-bromo substituent serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of a vast array of analogues through various cross-coupling reactions. Furthermore, the pyrazole core itself can be used as a building block for constructing more complex fused heterocyclic systems.

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. rsc.org In the context of 3-bromo-1-methyl-1H-pyrazole derivatives, this reaction enables the substitution of the bromine atom with a variety of aryl, heteroaryl, or alkyl groups. nih.gov

The reaction typically involves the bromopyrazole, a boronic acid or ester, a palladium catalyst, a base, and a suitable solvent system. nih.gov Modern palladium precatalysts, such as XPhosPdG2, are often employed to improve efficiency and avoid side reactions like debromination. rsc.orgrsc.org The choice of ligand, base (e.g., K₃PO₄, K₂CO₃), and solvent (e.g., dioxane/water) is crucial for optimizing the reaction yield and scope. nih.gov This methodology has been successfully applied to couple a wide range of aryl and heteroaryl boronic acids with bromo-pyrazoles and related N-heterocycles, providing access to complex molecules in good to excellent yields. rsc.orgnih.gov

| Bromo-Heterocycle | Boronic Acid | Catalyst/Ligand | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | Not specified | THF, 80 °C | Low to good | rsc.org |

| 4-bromopyrazole (unprotected) | Phenylboronic acid | XPhos-Pd-G2 (P1) | K₃PO₄ | Dioxane/H₂O, 100 °C | 86% | nih.gov |

| 3-bromopyrazole (unprotected) | 4-methoxyphenylboronic acid | XPhos-Pd-G2 (P1) | K₃PO₄ | Dioxane/H₂O, 100 °C | 81% | nih.gov |

The pyrazole ring is a key precursor for the synthesis of fused bicyclic systems like pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry. nih.govnih.gov A predominant strategy for constructing the pyrazolo[3,4-b]pyridine core involves building the pyridine (B92270) ring onto a pre-existing, appropriately functionalized pyrazole. nih.govresearchgate.net

This is commonly achieved through the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. nih.govmdpi.com The reaction proceeds via an initial Michael addition or condensation, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the fused pyridine ring. nih.gov The regioselectivity of the cyclization can be an issue if an unsymmetrical dicarbonyl compound is used, with the outcome depending on the relative electrophilicity of the two carbonyl groups. nih.gov Various catalysts, including Lewis acids like ZrCl₄, can be employed to facilitate the reaction. mdpi.com This synthetic approach provides a flexible route to a wide range of substituted pyrazolo[3,4-b]pyridines. nih.govmdpi.com

Exploration of Aromatic Pummerer Reactions in Pyrazole Sulfoxide (B87167) Chemistry

A notable advancement in the functionalization of pyrazole rings involves a unique application of the Pummerer reaction, which traditionally involves the rearrangement of an alkyl sulfoxide to an α-acyloxy thioether. In the context of pyrazole chemistry, an innovative approach utilizing an interrupted Pummerer reaction coupled with a thio-Claisen rearrangement has been developed for the ortho-allylation and propargylation of pyrazole sulfoxides. nih.govacs.org

This metal-free method provides a regiospecific route to introduce carbon-carbon bonds onto the pyrazole nucleus. The proposed mechanism for this transformation begins with the activation of a pyrazole sulfoxide with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA). This is followed by an interrupted Pummerer reaction, where a nucleophile, in this case, an allyl or propargyl silane, attacks the activated sulfoxide to form an intermediate allylsulfonium salt. nih.gov This sulfonium (B1226848) salt then undergoes a acs.orgacs.org-sigmatropic thio-Claisen rearrangement, leading to the formation of the ortho-allylated or propargylated pyrazole product after rearomatization. nih.gov

The reaction is believed to be accelerated by the electronic nature of the heterocyclic system. This sequence of an interrupted Pummerer reaction followed by a thio-Claisen rearrangement offers a powerful and regioselective method for the C-H functionalization of pyrazoles. nih.govacs.org While this specific methodology has been demonstrated for allylation and propargylation, it opens avenues for exploring other nucleophiles and expanding the scope of pyrazole functionalization through Pummerer-type reactions.

Development of Novel Pyrazole Sulfonamide Derivatives

The development of novel pyrazole sulfonamide derivatives is an active area of synthetic chemistry, driven by the quest for new therapeutic agents. A primary synthetic route to these compounds involves the reaction of a pyrazole-4-sulfonyl chloride intermediate with a variety of amines.

A general and widely applicable method for the synthesis of pyrazole-4-sulfonamides involves the initial preparation of a pyrazole-4-sulfonyl chloride. This can be achieved by treating the corresponding pyrazole with chlorosulfonic acid, often in the presence of a solvent like chloroform. Thionyl chloride may also be used in this process. nih.gov The resulting pyrazole-4-sulfonyl chloride is a versatile intermediate that can be reacted with a wide range of primary or secondary amines in the presence of a base, such as diisopropylethylamine (DIPEA) or pyridine, in a suitable solvent like dichloromethane (DCM), to yield the desired N-substituted pyrazole-4-sulfonamide derivatives. acs.orgnih.gov

For the specific synthesis of this compound, the key precursor is 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride. This intermediate can be readily converted to the target sulfonamide by reaction with ammonia or an appropriate ammonium (B1175870) salt.

The versatility of this synthetic approach allows for the creation of a diverse library of pyrazole sulfonamide analogues by varying the amine component in the final step. This has led to the synthesis of numerous novel derivatives with a wide range of substituents, as detailed in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Synthetic Method Highlights | Reference |

| 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | C₁₃H₁₇N₃O₂S | 279.36 | Reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with 2-phenylethylamine in DCM with DIPEA. | nih.gov |

| 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | C₁₄H₁₉N₃O₂S | 293.39 | Reaction of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with 2-phenylethylamine in DCM with DIPEA. | nih.gov |

| 4-{5-[2-(4-Hydroxy-3-methoxy-phenyl)-ethyl]-3-methyl-pyrazol-1-yl}-benzenesulfonamide | C₁₉H₂₁N₃O₄S | 387.45 | Reaction of a hispolon (B173172) derivative with 4-sulfonamidephenyl hydrazine hydrochloride in ethanol/pyridine. | scielo.org.mx |

| 4-{5-[2-(4-Methoxy-phenyl)-ethyl]-3-methyl-pyrazol-1-yl}-benzenesulfonamide | C₁₉H₂₁N₃O₃S | 371.46 | Reaction of a dihydrohispolon derivative with 4-sulfonamidephenyl hydrazine hydrochloride. | scielo.org.mx |

| 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenyl 4-bromobenzenesulfonate | C₁₈H₁₄BrF₂N₃O₄S | 518.29 | Synthesis of the pyrazole carboxylic acid followed by amide coupling and subsequent sulfonylation. | frontiersin.org |

| 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenyl 4-fluorobenzenesulfonate | C₁₈H₁₄F₃N₃O₄S | 457.38 | Multi-step synthesis involving pyrazole formation, amidation, and reaction with a sulfonyl chloride. | frontiersin.org |

| N-methyl-1-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanesulfonamide | C₁₈H₁₉N₃O₂S | 341.43 | Condensation of 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride with a β-diketone. | researchgate.netasianpubs.org |

| 4-(5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | C₂₁H₁₈BrN₃O₃S | 488.36 | Reaction of a chalcone (B49325) intermediate with a sulfonamide-containing hydrazine. | rsc.org |

| 5-(2-aminobenzoyl)-N-(4-methylphenylsulfonyl)-3,4-diphenyl-1H-pyrazole | C₂₉H₂₄N₄O₃S | 508.60 | Reaction of a 5-(2-aminobenzoyl)pyrazole with tosyl chloride in the presence of pyridine. | ias.ac.in |

Spectroscopic Characterization Techniques in Pyrazole 4 Sulfonamide Research

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including pyrazole-4-sulfonamide derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the "3-bromo-1-methyl-1H-pyrazole-4-sulfonamide" molecule. The expected spectrum would show distinct signals corresponding to the proton on the pyrazole (B372694) ring, the protons of the methyl group, and the protons of the sulfonamide group. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration of these signals would confirm the arrangement of these groups. For instance, the methyl group attached to the nitrogen atom would likely appear as a singlet, while the pyrazole ring proton would also be a singlet. The NH₂ protons of the sulfonamide group might appear as a broad singlet.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of "this compound," the FT-IR spectrum would be expected to show characteristic absorption bands for the sulfonamide group (S=O stretching and N-H stretching), the C-Br bond, the C-N and C=C bonds of the pyrazole ring, and the C-H bonds of the methyl group. The presence and position of these bands provide strong evidence for the successful synthesis of the target compound.

| Functional Group | Expected Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3300-3400 |

| C-H Stretch (Aromatic/Alkyl) | 2850-3100 |

| S=O Stretch (Sulfonamide) | 1300-1350 and 1150-1180 |

| C=C/C=N Stretch (Pyrazole Ring) | 1400-1600 |

| C-Br Stretch | 500-600 |

Mass Spectrometry for Molecular Mass Confirmation (e.g., LC-MS, HRMS-ESI)

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For "this compound," techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would be used. These methods would confirm the molecular weight of the compound by identifying the molecular ion peak. The isotopic pattern of this peak would be characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). HRMS would provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product. Thin-Layer Chromatography (TLC) is a simple and rapid method used to qualitatively monitor reactions by comparing the spots of the starting materials, the reaction mixture, and the product on a TLC plate. A successful reaction would show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. TLC is also used to determine the appropriate solvent system for purification by column chromatography. The purity of the isolated "this compound" would be assessed by observing a single spot on the TLC plate in various solvent systems.

Structure Activity Relationship Sar Studies of Pyrazole 4 Sulfonamide Derivatives

Influence of Substituents on Biological Activities

The substitution pattern on the pyrazole (B372694) ring is a critical determinant of a compound's chemical and biological properties. researchgate.net The key positions for substitution are the carbon atoms at C3, C4, and C5, and the nitrogen atoms at N1 and N2. researchgate.net Halogens, such as the bromine atom in 3-bromo-1-methyl-1H-pyrazole-4-sulfonamide, and alkyl groups, like the N1-methyl group, significantly influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

Research indicates that the position of these groups can dramatically alter efficacy. For instance, in a series of pyrazole derivatives, the location of a substituent can modulate the electronic characteristics of the ring. researchgate.net While direct SAR studies comparing the 3-bromo-1-methyl isomer with other positional isomers are specific to each biological target, general principles can be outlined. The N1-substitution with an alkyl group, such as a methyl group, is a common feature in many active pyrazole compounds. Tautomerism in asymmetrically substituted pyrazoles means that alkylation can produce a mixture of N1 and N2 isomers, with the ratio depending on the substituent's nature and the reaction conditions. nih.gov The choice of the N1-isomer is often crucial for fitting into the binding pocket of a target protein. nih.gov

Halogenation is a key strategy in drug design. In various heterocyclic compounds, including pyrazoles, the introduction of a bromine atom can enhance biological activity. researchgate.net For example, studies on pyrazole derivatives have shown that the presence of electron-withdrawing groups like halogens can influence binding interactions. researchgate.net The specific location at C3 places the bromo group adjacent to the sulfonamide-bearing C4 position, which can impact the orientation of the sulfonamide group for target engagement.

Table 1: Positional Isomerism and its General Impact on Activity

| Position of Substituent | General Influence on SAR |

|---|---|

| N1-Alkyl (e.g., methyl) | Often crucial for optimal potency by providing key interactions within the target's binding site; prevents tautomerization. nih.gov |

| C3-Halogen (e.g., bromo) | Influences lipophilicity and metabolic stability; can form halogen bonds or engage in hydrophobic interactions with the target protein. researchgate.net |

| C5-Alkyl | Can occupy hydrophobic pockets within the enzyme or receptor, potentially increasing binding affinity and potency. acs.org |

The sulfonamide group (-SO₂NH₂) is a versatile functional group that can be modified to fine-tune a compound's pharmacological properties. In a study of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, the primary sulfonamide was reacted with various 2-phenylethylamine derivatives to create a series of secondary sulfonamides. acs.org These modifications were designed to explore new interactions with the target protein.

The resulting N-substituted sulfonamide derivatives were evaluated for their in vitro antiproliferative activity against U937 cells. The results, summarized in the table below, demonstrate that modification of the sulfonamide nitrogen can significantly impact biological activity. For example, introducing a 4-chlorophenylethyl group (Compound A ) or a 4-methoxyphenylethyl group (Compound B ) resulted in notable antiproliferative activity, with IC₅₀ values of 31.2 µM and 39.1 µM, respectively. acs.org This suggests that the nature of the substituent on the sulfonamide nitrogen directly influences the compound's potency.

Table 2: Antiproliferative Activity of N-Substituted Pyrazole-4-sulfonamide Derivatives

| Compound ID | Sulfonamide Moiety Modification (R in -SO₂NH-R) | Antiproliferative Activity (IC₅₀ in µM) against U937 cells |

|---|---|---|

| A | 2-(4-chlorophenyl)ethyl | 31.2 acs.org |

| B | 2-(4-methoxyphenyl)ethyl | 39.1 acs.org |

| C | 2-(3,4-dimethoxyphenyl)ethyl | 41.5 acs.org |

| D | 2-(4-methylphenyl)ethyl | 48.2 acs.org |

Data sourced from a study on 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives. acs.org

Comparative Analysis of Pyrazole Core Modifications on Diverse Biological Activities

Altering the core pyrazole structure by fusing it with other rings or by creating hybrid molecules is a powerful strategy to develop compounds with enhanced or novel biological activities. researchgate.net This approach, known as molecular hybridization, combines multiple pharmacophores into a single molecule to improve efficacy and overcome resistance. researchgate.net

One study focused on developing new antitubercular agents by creating hybrids of pyrazole, pyrazoline, quinoline (B57606), and a sulfonamide side chain. researchgate.net The goal was to improve activity against M. tuberculosis H₃₇Rv. The results showed that these complex hybrids exhibited significant antitubercular effects. For instance, compound 9g , which incorporates a 7-chloroquinoline (B30040) moiety attached to the pyrazole N1 position and other complex substitutions, showed an impressive 99% inhibition rate at a minimum inhibitory concentration (MIC) of 10.2 μg/mL. researchgate.net This highlights the potential of core modification, as the synergistic effect of the combined pharmacophores leads to potent biological action. nih.gov

In another area, sulfonamide-bearing pyrazolone (B3327878) derivatives were synthesized and evaluated as inhibitors of cholinesterases (AChE and BChE) and human carbonic anhydrase (hCA) isoenzymes. The modification from a simple pyrazole to a pyrazolone core, along with strategic placement of the sulfonamide group, resulted in potent, nanomolar-scale inhibitors. For example, compound 1f , a pyrazolone derivative with a meta-chloro substitution and a para-sulfonamide moiety, was the most potent AChE inhibitor in its series. This demonstrates that significant changes to the pyrazole core can unlock activity against entirely different classes of biological targets.

Table 3: Biological Activities of Compounds with Modified Pyrazole Cores

| Compound Type | Core Modification | Target/Activity | Key Finding |

|---|---|---|---|

| Pyrazole-Pyrazoline Hybrid (9g ) | Hybridization with quinoline and pyrazoline | Antitubercular | 99% inhibition of M. tuberculosis H₃₇Rv (MIC = 10.2 µg/mL). researchgate.net |

| Pyrazolone Derivative (1f ) | Pyrazole to Pyrazolone | Acetylcholinesterase (AChE) Inhibition | Potent inhibition with a Kᵢ value of 7.45 ± 0.98 nM. |

Rational Design Principles Derived from SAR for Enhanced Bioactivity

The collective findings from SAR studies provide a set of guiding principles for the rational design of new, more effective pyrazole-4-sulfonamide derivatives. These principles help medicinal chemists make informed decisions about which structural modifications are most likely to lead to improved biological activity.

Strategic N1-Substitution: The N1 position of the pyrazole ring is a critical interaction point. While a methyl group is common, replacing it with larger, more complex aromatic or heteroaromatic systems (like a substituted quinoline) can introduce new binding interactions and lead to highly potent compounds, as seen in the development of novel antitubercular agents. nih.govresearchgate.net

Exploitation of the Sulfonamide Nitrogen: The primary sulfonamide group is not merely a static feature but a key point for modification. Attaching substituted alkyl or aryl groups to the sulfonamide nitrogen can significantly enhance potency, for example, in antiproliferative agents. acs.org The design should consider the size, electronics, and hydrogen-bonding capacity of the substituent to optimize interactions within the target's active site.

Core Hybridization for Synergistic Effects: Combining the pyrazole-sulfonamide scaffold with other known pharmacophores is a valid strategy for achieving synergistic or multi-target activity. researchgate.netnih.gov The choice of the hybridization partner should be guided by the desired therapeutic outcome, whether it be for antimicrobial, anticancer, or anti-inflammatory purposes. nih.gov

Fine-Tuning with Halogens: The strategic placement of halogens on the pyrazole ring or its substituents can be used to modulate lipophilicity and introduce favorable interactions, such as halogen bonding, with the target protein. researchgate.net As seen in N-substituted sulfonamides, a chloro-substituent on the phenyl ring led to the most potent compound in the series. acs.org

By applying these principles, researchers can move beyond random screening and rationally design the next generation of pyrazole-4-sulfonamide derivatives with enhanced bioactivity and improved therapeutic potential.

Computational Chemistry and Molecular Modeling in Pyrazole 4 Sulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is crucial for understanding the mechanism of action of drug candidates. In the context of pyrazole-sulfonamide research, docking simulations are frequently used to investigate how these compounds interact with biological targets such as enzymes. nih.govresearchgate.net

Molecular docking simulations predict how a ligand, such as a pyrazole-sulfonamide derivative, fits into the active site of a target protein. The output includes various possible binding poses, which are ranked based on a scoring function that estimates the binding affinity. This affinity is often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger, more favorable interaction. acs.orgresearchgate.net

For instance, in studies involving pyrazole-sulfonamide derivatives as potential carbonic anhydrase (CA) inhibitors, docking calculations have successfully predicted binding scores. For a series of novel pyrazole-carboxamides bearing a sulfonamide moiety, binding scores against human carbonic anhydrase I (hCA I) and II (hCA II) were calculated to be as high as -9.3 and -8.5 kcal/mol, respectively, indicating strong binding potential. nih.gov Similarly, docking of sulfonamide-based pyrazole-clubbed pyrazoline derivatives against mycobacterial enoyl reductase (InhA) yielded docking scores ranging from –9.714 to −8.647 kcal/mol, suggesting effective binding within the active site. acs.org These predictions are vital for identifying the most promising candidates for further experimental validation.

Table 1: Predicted Binding Affinities of Analogous Pyrazole-Sulfonamide Derivatives Against Various Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Pyrazole-Carboxamide Sulfonamides | hCA I | -9.3 |

| Pyrazole-Carboxamide Sulfonamides | hCA II | -8.5 |

| Pyrazolylpyrazoline Sulfonamides | InhA | -9.714 to -8.647 |

| Sulfonamide-bearing Pyrazolones | hCA I | Not specified |

| Sulfonamide-bearing Pyrazolones | hCA II | Not specified |

Note: Data is compiled from studies on analogous compounds to illustrate the application of the technique. nih.govacs.orgnih.gov

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for a ligand's potency and selectivity. Key interactions for pyrazole-sulfonamide derivatives often include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. Docking studies frequently show the sulfonamide moiety forming crucial hydrogen bonds with amino acid residues in the active site of target enzymes like carbonic anhydrases. nih.govnih.gov For example, the pyrazolyl nitrogen and the sulfonamide group of certain derivatives were found to form hydrogen bonds with key residues such as Thr196 and Met98 in the InhA enzyme. acs.org

π-π Stacking: The aromatic pyrazole (B372694) ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket, contributing significantly to the stability of the complex. nih.gov

Hydrophobic Interactions: Methyl groups and other nonpolar substituents on the pyrazole ring can form favorable hydrophobic interactions with nonpolar residues in the active site. researchgate.net

Electrostatic Interactions: The electron distribution on the pyrazole-sulfonamide scaffold can lead to favorable electrostatic interactions with charged or polar residues in the target protein. acs.org

Visualizing these interactions in 2D and 3D diagrams allows researchers to understand why certain compounds are more active than others and guides the design of new derivatives with optimized interactions. nih.govnih.gov

Quantum Chemical Calculations for Electronic and Thermodynamic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic and structural properties of molecules. nih.gov These calculations provide fundamental insights that complement experimental data and help explain a molecule's behavior at the atomic level. nih.gov

Before predicting properties, the first step is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. DFT methods, often using functionals like B3LYP with a basis set such as 6-311G+(d,p) or 6-31G(d), are widely employed for this purpose. nih.govresearchgate.netresearchgate.net The optimization process calculates the molecule's energy at various geometries until a minimum energy conformation is found.

For pyrazole derivatives, DFT calculations have been used to determine optimized bond lengths and angles, which show good agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net These optimized structures serve as the foundation for calculating other properties, such as vibrational frequencies (FT-IR), NMR chemical shifts, and electronic parameters. nih.govnih.gov

DFT calculations are used to determine several key parameters that describe a molecule's electronic structure, reactivity, and stability. researchgate.net These are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A high HOMO energy suggests a better electron donor, while a low LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net In studies of pyrazole-carboxamides, the HOMO-LUMO gap was calculated to understand the charge transfer properties and relative stability of different derivatives. researchgate.net

Other quantum chemical descriptors such as electronegativity, chemical hardness, and softness are also calculated from HOMO and LUMO energies to provide a more complete picture of a molecule's reactivity profile. researchgate.net

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | A higher value indicates greater stability. researchgate.net |

Note: This table describes parameters commonly calculated for pyrazole derivatives and related compounds using DFT. researchgate.netresearchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational strategies used in the early stages of drug discovery to identify novel bioactive compounds from large chemical libraries. nih.gov

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

The process generally involves:

Pharmacophore Model Generation: A set of known active molecules (ligands) for a specific target is aligned, and their common chemical features are identified. This creates a 3D "hypothesis" or model that defines the ideal spatial arrangement of features required for biological activity. For pyrazole-based inhibitors, a pharmacophore model might consist of a hydrogen bond acceptor, a hydrogen bond donor, and two hydrophobic features. researchgate.net

Virtual Screening: The generated pharmacophore model is then used as a 3D query to rapidly search large databases of chemical compounds (e.g., the ZINC database). nih.gov The screening software identifies molecules in the database that can map their chemical features onto the pharmacophore model. This process filters millions of compounds down to a manageable number of "hits" that are predicted to be active. nih.govresearchgate.net

Further Filtering and Docking: The hits from the virtual screen are often subjected to further filtering, for example, using Lipinski's rule of five to ensure they possess drug-like properties. nih.gov The most promising candidates are then subjected to more computationally intensive analyses, such as molecular docking, to refine the predictions and prioritize compounds for synthesis and experimental testing. nih.gov

This approach has been successfully applied to diarylpyrazole-benzenesulfonamide derivatives to identify new potential inhibitors of human carbonic anhydrase II, demonstrating its utility in discovering novel scaffolds. nih.gov

Chemoinformatics and Data Mining for Structure-Activity Landscape Analysis

In the computational evaluation of 3-bromo-1-methyl-1H-pyrazole-4-sulfonamide and its analogs, chemoinformatics and data mining are indispensable for navigating the complex structure-activity relationship (SAR) landscape. These computational techniques allow researchers to systematically process vast amounts of chemical and biological data, uncovering subtle patterns that govern a compound's efficacy and behavior. By translating molecular structures into numerical descriptors, these methods provide a quantitative framework for predicting biological activity and guiding the synthesis of more potent and selective molecules.

The core of this analysis involves building predictive models, primarily through Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov For a series of compounds related to this compound, a QSAR model establishes a mathematical correlation between variations in molecular properties and observed biological effects. nih.gov This process begins with the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties.

| Descriptor Class | Description | Examples | Relevance to SAR |

|---|---|---|---|

| Constitutional | Describes the basic molecular composition and connectivity, independent of geometry. | Molecular Weight, Atom Count, Bond Count, n/p ratio. jbclinpharm.org | Provides a fundamental understanding of the molecule's size and complexity. |

| Topological | Characterizes molecular branching and shape through graph theory. | Kier & Hall Connectivity Indices (ChiV3, Chi6), Wiener Index. benthamdirect.com | Helps to quantify molecular shape and its influence on receptor binding. |

| Physicochemical | Represents key properties related to a drug's absorption, distribution, metabolism, and excretion (ADME). | LogP (octanol-water partition coefficient), Molar Refractivity, Polar Surface Area (PSA). nih.govbenthamdirect.com | Crucial for predicting pharmacokinetic profiles and membrane permeability. |

| Quantum-Chemical | Derived from quantum mechanics calculations, describing electronic properties. | HOMO/LUMO energies, Dipole Moment, Atomic Charges. nih.govnih.gov | Essential for understanding molecular reactivity and electrostatic interactions with a biological target. |

Once descriptors are calculated for a library of pyrazole-4-sulfonamide analogs, data mining algorithms like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are employed to select the most relevant descriptors and construct a predictive QSAR model. nih.govjbclinpharm.org The resulting model is a mathematical equation that can estimate the biological activity of new, yet-to-be-synthesized compounds based solely on their structure. The robustness and predictive power of these models are rigorously assessed using statistical metrics. jbclinpharm.org

| Parameter | Description | Typical Value |

|---|---|---|

| QSAR Equation | A hypothetical model correlating activity (e.g., pIC50) with descriptors. | pIC50 = c1(LogP) - c2(LUMO) + c3(ChiV3) + constant |

| R² (Coefficient of Determination) | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit for the training data. ijarse.com | > 0.6 jbclinpharm.org |

| Q² (Cross-Validated R²) | Measures the model's internal predictive ability using methods like Leave-One-Out (LOO) cross-validation. nih.gov | > 0.5 |

| F-statistic | A statistical test of the overall significance of the regression model. jbclinpharm.org | High values indicate a statistically significant model. |

| r² - q² | The difference between the coefficient of determination and the cross-validated coefficient. A large difference can suggest model overfitting. jbclinpharm.org | < 0.3 jbclinpharm.org |

A more advanced chemoinformatic technique is the analysis of the Structure-Activity Landscape (SAL). This approach helps to identify "activity cliffs," which are pairs of structurally similar compounds that exhibit a surprisingly large difference in biological activity. blogspot.com The Structure-Activity Landscape Index (SALI) is a metric used to quantify these discontinuities. researchgate.netnih.gov By calculating SALI values for all pairs of compounds in a dataset, researchers can pinpoint which structural modifications lead to drastic changes in potency. researchgate.net For the pyrazole-4-sulfonamide scaffold, this analysis could reveal, for instance, that changing the bromine atom at the 3-position to a chlorine atom maintains high similarity but causes a significant drop in activity, highlighting the critical role of that specific halogen interaction. Identifying these cliffs is crucial for understanding the fine details of molecular recognition at the target site and for avoiding small structural changes that could lead to a loss of desired biological effect. blogspot.com

| SALI Value | Structural Similarity | Activity Difference | Landscape Feature | Implication for SAR |

|---|---|---|---|---|

| Low | High | Low | Smooth/Continuous | Gradual SAR; small structural changes lead to small, predictable changes in activity. |

| Low | Low | Low | Smooth/Continuous | SAR is consistent across diverse structures. |

| High | High | High | Activity Cliff | Discontinuous SAR; a minor structural modification has a disproportionately large effect on activity, indicating a critical interaction point. blogspot.com |

| High | Low | High | Expected Variation | Large structural differences are expected to lead to large activity differences. |

Through the integrated application of QSAR, data mining, and SAL analysis, the SAR for the this compound chemical space can be thoroughly mapped. This computational exploration provides deep insights into how specific structural features contribute to biological activity, thereby enabling a more rational, efficient, and data-driven approach to the design of novel pyrazole-4-sulfonamide derivatives.

Future Directions and Research Opportunities for 3 Bromo 1 Methyl 1h Pyrazole 4 Sulfonamide

Development of Novel Synthetic Routes for Improved Yields and Regioselectivity

Challenges in current syntheses often involve multi-step processes that can be time-consuming and result in modest product yields. nih.gov The regioselective introduction of the sulfonamide group at the C4 position, for instance, can be a critical step that dictates the efficiency of the entire synthesis. nih.gov Advanced synthetic approaches could explore novel catalytic systems, one-pot reactions, and flow chemistry techniques to streamline the manufacturing process.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Functionalization | Fewer synthetic steps, increased atom economy. | Development of selective catalysts for direct sulfonation. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reaction conditions in continuous flow reactors. |

| One-Pot Syntheses | Reduced purification steps, time, and solvent usage. | Designing tandem reaction sequences from simple precursors. |

This table outlines potential areas of research for improving the synthesis of 3-bromo-1-methyl-1H-pyrazole-4-sulfonamide.

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the this compound scaffold impact its biological activity. nih.govmdpi.com Future efforts will leverage the power of combinatorial chemistry and high-throughput screening (HTS) to rapidly generate and evaluate large libraries of analogues. rjraap.combenthamscience.com This approach will enable a more comprehensive exploration of the chemical space around the core structure.

Systematic modifications at key positions—the N1-methyl group, the C3-bromo substituent, and the sulfonamide moiety—will be crucial. Replacing the bromine atom with other halogens or functional groups, varying the alkyl or aryl substituents on the pyrazole (B372694) nitrogen, and introducing a diverse range of amines to the sulfonamide group can profoundly influence properties like potency, selectivity, and pharmacokinetic profiles. researchgate.netrsc.org HTS will allow for the rapid screening of these compound libraries against various biological targets, accelerating the identification of lead candidates. researchgate.net

| Structural Modification Point | Potential Impact | Example Substituents |

| C3-Position (Bromo group) | Altering steric and electronic properties, target interactions. | Other halogens (Cl, F), small alkyl groups, cyano groups. |

| N1-Position (Methyl group) | Modulating solubility, metabolic stability, and lipophilicity. | Ethyl, propyl, benzyl, substituted aryl rings. |

| Sulfonamide (NH2 group) | Exploring new hydrogen bond interactions, altering polarity. | Alkylamines, arylamines, cyclic amines, amino acids. |

This table illustrates key modification points on the this compound scaffold and their potential effects for SAR studies.

Exploration of New Biological Targets and Therapeutic Areas

While initial research has identified certain biological activities for pyrazole sulfonamides, the full therapeutic potential of this compound remains largely untapped. acs.orgglobalresearchonline.net Future research should broaden the scope of biological screening to identify novel molecular targets and explore new therapeutic applications. nih.gov The pyrazole scaffold is a common feature in many approved drugs, highlighting its versatility. nih.govmdpi.com

Derivatives of this compound could be investigated for their activity against a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases. nih.govresearchgate.net For instance, pyrazole-containing compounds have shown promise as inhibitors of enzymes like kinases and carbonic anhydrases. rjraap.comnih.gov Unbiased phenotypic screening, where compounds are tested in disease-relevant cellular models without a preconceived target, could reveal unexpected activities and open up entirely new avenues for drug development. researchgate.net

Integration of In Silico and In Vitro Approaches for Lead Optimization

The integration of computational (in silico) and experimental (in vitro) methods is a powerful strategy for accelerating the lead optimization process. scinito.ai For this compound, computational tools can provide valuable insights to guide the rational design of more potent and selective analogues. researchgate.net

Molecular docking simulations can predict how different derivatives bind to the active sites of target proteins, helping to prioritize which compounds to synthesize. acs.org Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate chemical structures with biological activity, further refining the design process. researchgate.net These computational predictions can then be validated through in vitro assays, with the experimental data used to iteratively improve the accuracy of the in silico models. This synergistic cycle of design, synthesis, and testing can significantly reduce the time and resources required to develop a drug candidate. rsc.org

Potential Applications in Agrochemistry and Materials Science Research

The utility of the this compound scaffold extends beyond pharmaceuticals into the realms of agrochemistry and materials science. acs.org The pyrazole nucleus is a key component in many commercially successful herbicides and fungicides, suggesting that derivatives of this compound could possess valuable crop protection properties. researchgate.netscielo.brfrontiersin.org Screening campaigns against various plant pathogens and weeds could identify new lead compounds for the development of next-generation agrochemicals. jst.go.jp

In materials science, the unique electronic and coordinating properties of functionalized pyrazoles make them attractive building blocks for novel materials. mdpi.com Their ability to act as ligands for metal ions could be exploited in the creation of new catalysts, sensors, or photophysical materials. researchgate.net The presence of reactive handles like the bromine atom and the sulfonamide group allows for polymerization or incorporation into larger molecular architectures, opening up possibilities for the development of advanced polymers and functional materials.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-bromo-1-methyl-1H-pyrazole-4-sulfonamide?

A common approach involves reacting a sulfonyl chloride with a substituted pyrazole amine. For example, 4-bromobenzenesulfonyl chloride can be coupled with 4-amino-1,3,5-trimethyl-1H-pyrazole in pyridine under reflux, followed by purification via trituration with diethyl ether to yield the sulfonamide product . Monitoring reaction progress via TLC and using flash chromatography (cyclohexane/ethyl acetate gradients) improves yield and purity .

Q. How is the compound characterized to confirm its structure?

Key analytical methods include:

- 1H/13C NMR : Peaks for aromatic protons (δ 7.5–7.8 ppm), methyl groups (δ 1.6–3.5 ppm), and sulfonamide NH (δ ~9.2 ppm) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C12H15N3SO2Br: 344.0063; observed: 344.0059) .

- IR Spectroscopy : Sulfonamide S=O stretches (~1360–1160 cm⁻¹) and N–H bending (~1545 cm⁻¹) .

Q. What safety precautions are critical during handling?

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .

- Avoid contact with strong acids/bases to prevent decomposition. Store in airtight containers away from moisture and light .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the pyrazole core be addressed?

Bromination at the 3-position requires careful control of reaction conditions. Using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C minimizes side reactions. Monitoring via LC-MS ensures selective bromination .

Q. What strategies optimize sulfonamide formation when low yields occur?

- Activation of sulfonyl chloride : Pre-activate with DMAP or triethylamine to enhance electrophilicity.

- Solvent choice : Pyridine acts as both solvent and base, improving reaction efficiency .

- Workup : Neutralize excess acid with NaOH (0.5 M) to isolate the product .

Q. How can computational modeling aid in predicting biological activity?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinity to targets like Trypanosoma brucei N-myristoyltransferase. Focus on interactions between the sulfonamide group and catalytic lysine residues .

Q. What crystallographic data support the compound’s 3D structure?

Single-crystal X-ray diffraction reveals bond angles and torsion angles critical for conformational analysis. For example, the dihedral angle between the pyrazole and sulfonamide rings is ~85°, influencing steric interactions in biological systems .

Q. How do electronic effects of the bromo substituent impact reactivity?

The electron-withdrawing bromo group deactivates the pyrazole ring, directing electrophilic substitutions to the 4-position. This is confirmed by Hammett σ⁺ values and DFT calculations .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 72–79°C vs. 94–95°C): How to validate?

Variations arise from polymorphism or purity differences. Recrystallize the compound from ethyl acetate/hexane and compare DSC profiles with literature .

Q. Conflicting NMR shifts in DMSO-d6 vs. CDCl3: Which solvent is optimal?

DMSO-d6 resolves NH protons more clearly but may cause peak broadening. Use CDCl3 for sharper aromatic signals and add D2O to suppress exchange broadening .

Methodological Tables

| Parameter | Typical Value | Reference |

|---|---|---|

| Synthetic Yield | 79–96% | |

| Melting Point | 94.7–95.2°C (ethyl acetate) | |

| HRMS Accuracy | Δm/z < 0.0004 | |

| TLC Rf | 0.53 (cyclohexane/ethyl acetate) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.